5-(4-Hydroxypentyl)-1,3-benzenediol
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Overview
Description
5-(4-Hydroxypentyl)benzene-1,3-diol is an organic compound with the molecular formula C11H16O3 It is a derivative of benzene, featuring a hydroxypentyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxypentyl)benzene-1,3-diol typically involves the hydroxylation of a pentyl-substituted benzene derivative. One common method is the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another approach is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) .
Industrial Production Methods
In industrial settings, the production of 5-(4-Hydroxypentyl)benzene-1,3-diol may involve large-scale hydroxylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxypentyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted benzene derivatives.
Scientific Research Applications
5-(4-Hydroxypentyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxypentyl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. For example, it may act as an antioxidant by neutralizing reactive oxygen species (ROS) through hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET) mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(4-Hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol
- (E)-5-(2-(2-(4-Hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol
- (E)-5-(2-(3-(3,5-Dihydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol
Uniqueness
5-(4-Hydroxypentyl)benzene-1,3-diol is unique due to its specific hydroxypentyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-(4-hydroxypentyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-8,12-14H,2-4H2,1H3 |
InChI Key |
PIJHLJYFYMNUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
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